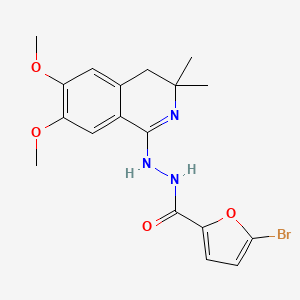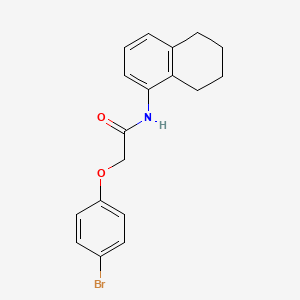
5-bromo-N'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide
Übersicht
Beschreibung
5-bromo-N'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide is a useful research compound. Its molecular formula is C18H20BrN3O4 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.06372 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Binding Affinity and Selectivity
One significant area of research is the study of compounds with high affinity and selectivity for sigma receptors. For instance, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a closely related compound, is reported as one of the most potent and selective σ2 receptor ligands. This research indicates the importance of structural modifications in achieving high selectivity and affinity for specific receptor subtypes, highlighting the compound's potential application in targeting σ receptors (Fan, Lever, & Lever, 2011).
Synthetic Approaches and Chemical Properties
Another area of research involves exploring synthetic methodologies for creating heterocyclic systems, which are crucial in drug development. Studies on derivatives of isoquinoline, such as the synthesis of heterocyclic systems using "Masked" α-Bromo-α'-Hydroxy Ketone, demonstrate innovative approaches to constructing complex molecules, potentially leading to new therapeutic agents (Bogolyubov, Chernysheva, & Semenov, 2004).
Potential for Drug Delivery Systems
Furthermore, the exploration of bioreductively activated prodrug systems for selective drug delivery to hypoxic tissues presents another critical application. Compounds incorporating 5-bromoisoquinolinyl units have been evaluated for their potential in releasing active agents selectively in target tissues, demonstrating the compound's relevance in designing more effective drug delivery systems (Parveen, Naughton, Whish, & Threadgill, 1999).
Anticancer Agent Targeting and Imaging Studies
Research on isoquinoline derivatives for anticancer applications and imaging studies also stands out. For example, studies have evaluated tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands for their potential in pharmacological and imaging studies of cancer, underscoring the significance of these compounds in developing new diagnostic and therapeutic tools (Ashford et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4/c1-18(2)9-10-7-13(24-3)14(25-4)8-11(10)16(20-18)21-22-17(23)12-5-6-15(19)26-12/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEISQUWVCGTMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)C3=CC=C(O3)Br)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)
![1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE](/img/structure/B4581031.png)
![1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE](/img/structure/B4581040.png)
![propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B4581045.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate](/img/structure/B4581061.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B4581067.png)
![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)
![7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B4581119.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)
